(5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
The compound “(5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a synthetic organic molecule featuring a piperazine core substituted with a 1-methylimidazole group and a 5-chloro-2-methoxyphenyl ketone moiety. Its molecular structure combines aromatic, heterocyclic, and aliphatic components, which are common in pharmacologically active compounds targeting receptors such as serotonin or dopamine receptors. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2.ClH/c1-19-6-5-18-16(19)21-9-7-20(8-10-21)15(22)13-11-12(17)3-4-14(13)23-2;/h3-6,11H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMBUJRCRVPFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with CAS Number 1185170-83-5, is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 371.3 g/mol. Its structure features a chloro-substituted methoxyphenyl group linked to a piperazine moiety, which is further substituted by an imidazole ring. The presence of these functional groups is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1185170-83-5 |
| Molecular Formula | C₁₆H₂₀ClN₄O₂ |
| Molecular Weight | 371.3 g/mol |
The biological activity of (5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride appears to be multifaceted, primarily targeting various cellular pathways:
- Antitumor Activity : Research indicates that compounds containing imidazole and piperazine structures often exhibit anticancer properties. They may inhibit tubulin polymerization, which is critical for cell division, thereby exerting cytotoxic effects on cancer cells .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. Compounds with similar frameworks have shown effectiveness against various pathogens by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, with studies suggesting that derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine receptors .
Anticancer Efficacy
A study evaluated the efficacy of several imidazole derivatives, including the target compound, against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity compared to control treatments .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or imidazole rings can significantly influence potency and selectivity:
- Substituent Variations : Altering the position or type of substituents on the phenyl or imidazole ring can enhance binding affinity to target proteins involved in cancer progression or microbial resistance.
- Chlorine Substitution : The presence of chlorine at the 5-position of the phenyl ring has been associated with increased lipophilicity and improved membrane permeability, which may enhance bioavailability .
Comparative Analysis
To better understand the potential of this compound, a comparative analysis with other known imidazole and piperazine derivatives was conducted:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (Imidazole derivative) | 0.5 | Anticancer |
| Compound B (Piperazine derivative) | 1.0 | Antimicrobial |
| (5-chloro-2-methoxyphenyl)(4-(1-methyl...) | 2.0 | Anticancer/Neuroactive |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of piperazine-containing methanone derivatives. Below is a detailed comparison with structurally related compounds:
Key Differences and Trends
Substituent Effects on Lipophilicity and Solubility: The target compound’s 5-chloro-2-methoxyphenyl group increases lipophilicity compared to the 4-methoxyphenyl analogue in , which may enhance membrane permeability but reduce aqueous solubility.
Piperazine Backbone Modifications :
- The piperazine-imidazole motif is shared across analogues, but substituents on the imidazole (methyl, ethyl) and aryl ketone (chloro, methoxy, fluorophenyl) dictate electronic and steric profiles. For example, fluorophenyl derivatives (as in ) exhibit stronger electronegativity, which may improve binding to polar receptor pockets compared to chlorophenyl groups.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described in , where piperazine derivatives are functionalized via nucleophilic substitution or coupling reactions . Chlorination of phenyl groups (e.g., using SOCl₂ as in ) is a common step for introducing halogen substituents.
Physicochemical Properties
- Melting Point and Stability : Piperazine hydrochloride salts typically exhibit high melting points (>200°C), as seen in . The target compound’s crystalline form may enhance thermal stability.
- Solubility : Hydrochloride salts improve water solubility, but the chloro substituent may counteract this effect. Comparative solubility studies with analogues (e.g., ) are needed.
Q & A
Q. Methodology :
- Docking studies : Use software like AutoDock to predict interactions with target receptors (e.g., histamine H₁/H₄) .
- SAR analysis : Compare analogs with varied substituents in vitro (e.g., IC₅₀ values for enzyme inhibition) .
Advanced Question: What analytical challenges arise in characterizing this compound, and how are they resolved?
Answer:
Challenges :
- Spectral overlap : Signals from the piperazine and imidazole protons in ¹H NMR (δ 2.5–3.5 ppm) .
- Salt quantification : Differentiating free base and hydrochloride forms via ion chromatography .
Q. Solutions :
- 2D NMR (COSY, HSQC) : Resolves overlapping proton and carbon signals .
- Elemental analysis : Validates salt stoichiometry (e.g., Cl⁻ content) .
Basic Question: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Question: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Buffer pH, temperature, or cell line variability .
- Compound purity : Impurities >5% skew results; re-purify via column chromatography .
Resolution : - Orthogonal assays : Validate activity using both enzymatic (e.g., fluorogenic substrates) and cellular (e.g., luciferase reporters) methods .
- Inter-laboratory replication : Share standardized protocols (e.g., NIH guidelines) .
Advanced Question: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP inhibition .
- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., GROMACS for histamine receptors) .
Basic Question: What formulation strategies improve in vivo delivery?
Answer:
- Co-solvents : PEG 400 enhances solubility for intravenous administration .
- Liposomal encapsulation : Prolongs half-life for sustained release .
Advanced Question: How does the compound’s stereochemistry influence its bioactivity?
Answer:
- Chiral centers : The piperazine ring’s conformation affects receptor binding (e.g., histamine H₄ vs. H₁ selectivity) .
- Resolution methods : Chiral HPLC or enzymatic resolution to isolate enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
